molecular formula C9H10N2O2 B2672294 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one CAS No. 854583-99-6

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2672294
CAS No.: 854583-99-6
M. Wt: 178.191
InChI Key: QAYBMYCNIBSZJH-UHFFFAOYSA-N
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Description

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with carbonyl compounds. One common method is the reaction of 6-methoxy-o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials. The goal is to achieve high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy group or other positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy group and the quinoxaline core can influence its binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methoxy group.

    6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: A similar compound with a chloro substituent instead of a methoxy group.

    3,4-Dihydroquinoxalin-2(1H)-one: The core structure without any substituents.

Uniqueness

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its solubility, stability, and interaction with biological targets compared to unsubstituted or differently substituted quinoxalines.

Properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYBMYCNIBSZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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